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Compound of Interest

Compound Name: DS18561882

Cat. No.: B607206 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the novel antifolate DS18561882 and traditional

antifolate agents, with a focus on their mechanisms of action, resistance pathways, and

potential for cross-resistance. The information is intended to support researchers and drug

development professionals in the field of oncology.

Introduction
Antifolates are a class of chemotherapeutic agents that interfere with the metabolism of folic

acid, a vitamin essential for DNA synthesis and cell division. While classical antifolates like

methotrexate have been a cornerstone of cancer therapy for decades, their efficacy can be

limited by the development of drug resistance. DS18561882 is a novel, potent, and selective

inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme in

the folate pathway, representing a new approach to targeting folate metabolism in cancer.

Understanding the potential for cross-resistance between DS18561882 and other antifolates is

crucial for its clinical development and positioning in cancer treatment.

In Vitro Efficacy: A Comparative Summary
The following tables summarize the 50% growth inhibition (GI50) values for DS18561882 and

other commonly used antifolates across various cancer cell lines. It is important to note that

these data are compiled from different studies and experimental conditions may vary.
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Table 1: In Vitro Activity of DS18561882

Cell Line Cancer Type GI50 (nM)

MDA-MB-231 Breast Cancer 140[1]

HL-60 Acute Myeloid Leukemia EC50 ~100-1000[2]

SW620 Colorectal Cancer Less sensitive than HL-60[2]

Table 2: In Vitro Activity of Methotrexate

Cell Line Cancer Type GI50 (µM)

A549 Non-Small Cell Lung ~0.02 - 0.08

HCT-116 Colon ~0.01

HL-60 Acute Myeloid Leukemia ~0.03

K-562 Chronic Myeloid Leukemia ~0.02

MCF7 Breast ~0.02

OVCAR-3 Ovarian ~0.03

PC-3 Prostate ~0.04

SF-295 CNS ~0.02

SNB-19 CNS ~0.03

UO-31 Renal ~0.02

Data for methotrexate is sourced from the NCI-60 database and represents the mean of

multiple experiments.

Table 3: In Vitro Activity of Pemetrexed
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Cell Line Cancer Type GI50 (µM)

NCI-H358 Non-Small Cell Lung IC50 ~0.1-1

HL-60 Acute Myeloid Leukemia IC50 ~0.01-0.1

Table 4: In Vitro Activity of Raltitrexed

Cell Line Cancer Type IC50 (nM)

L1210 Murine Leukemia 9[3]

HepG2 Liver Cancer 78.9[4]

HT29 Colorectal Cancer ~100-1000

SW48 Colorectal Cancer ~100-1000

SW480 Colorectal Cancer >1000

SW620 Colorectal Cancer >1000

Caco-2 Colorectal Cancer >1000

Mechanisms of Action and Resistance
The potential for cross-resistance between DS18561882 and other antifolates is largely

determined by their distinct mechanisms of action and the cellular pathways that lead to

resistance.

DS18561882: A Selective MTHFD2 Inhibitor
DS18561882 selectively targets MTHFD2, a mitochondrial enzyme that is highly expressed in

cancer cells but has low to undetectable expression in most normal adult tissues[5]. MTHFD2

plays a crucial role in one-carbon metabolism, specifically in the conversion of methylene-

tetrahydrofolate to 10-formyl-tetrahydrofolate, a key precursor for purine synthesis. By inhibiting

MTHFD2, DS18561882 depletes the intracellular pool of purines, leading to cell cycle arrest

and inhibition of tumor growth.

Potential Mechanisms of Resistance to DS18561882:
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Upregulation of Cytosolic One-Carbon Metabolism: Cancer cells may develop resistance by

upregulating the cytosolic one-carbon pathway, thereby bypassing the mitochondrial block.

Specifically, increased expression or activity of serine hydroxymethyltransferase 1 (SHMT1)

could provide an alternative source of one-carbon units for purine synthesis[6].

Increased Formate Influx: Cells might adapt by increasing the uptake of exogenous formate,

which can then be utilized in the cytosol for purine synthesis.

Alterations in MTHFD2: While not yet reported, mutations in the MTHFD2 gene that reduce

the binding affinity of DS18561882 could theoretically confer resistance.

Traditional Antifolates: Targeting Dihydrofolate
Reductase (DHFR)
Classical antifolates, such as methotrexate, and multi-targeted antifolates like pemetrexed,

primarily exert their cytotoxic effects by inhibiting dihydrofolate reductase (DHFR). DHFR is a

critical enzyme in the folate cycle responsible for regenerating tetrahydrofolate (THF) from

dihydrofolate (DHF). Inhibition of DHFR leads to a depletion of THF cofactors, which are

essential for the synthesis of both purines and thymidylate.

Established Mechanisms of Resistance to Traditional Antifolates:

Impaired Drug Influx: Reduced expression or function of the reduced folate carrier (RFC), the

primary transporter for methotrexate and other classical antifolates, is a common mechanism

of resistance.

Decreased Polyglutamylation: Classical antifolates are polyglutamylated within the cell by

the enzyme folylpolyglutamate synthetase (FPGS). This modification traps the drug inside

the cell and increases its inhibitory activity. Decreased FPGS activity or increased activity of

gamma-glutamyl hydrolase (GGH), which removes the polyglutamates, can lead to

resistance.

DHFR Overexpression or Mutation: Amplification of the DHFR gene, leading to increased

levels of the target enzyme, or mutations in DHFR that reduce its affinity for the inhibitor, are

well-established resistance mechanisms.
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as

ABCG2 (BCRP), can actively pump antifolates out of the cell.

Inferred Cross-Resistance Profile
Based on their distinct mechanisms of action, the potential for cross-resistance between

DS18561882 and traditional antifolates appears to be low.

DS18561882 is unlikely to be affected by the most common mechanisms of resistance to

traditional antifolates. Since DS18561882 does not rely on RFC for cellular uptake and is not

a substrate for polyglutamylation, resistance mechanisms involving these pathways would

not confer resistance to DS18561882. Furthermore, as DS18561882 does not directly target

DHFR, overexpression or mutations in DHFR would not impact its efficacy.

Resistance to DS18561882 is unlikely to confer resistance to traditional antifolates. The

primary proposed mechanism of resistance to DS18561882, the upregulation of the cytosolic

one-carbon pathway via SHMT1, would not directly impact the activity of DHFR inhibitors.

One study has suggested that downregulation of MTHFD2 may sensitize renal cell carcinoma

cells to methotrexate[7]. This finding, if broadly applicable, would suggest a synergistic rather

than a cross-resistant relationship.

Experimental Protocols
The following are generalized protocols for in vitro cytotoxicity assays commonly used to

determine the GI50 values of anticancer agents.

Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used to determine cell density, based on the

measurement of cellular protein content.

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them

to adhere overnight.

Drug Treatment: Treat cells with a serial dilution of the test compound for a specified period

(e.g., 48-72 hours).
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Cell Fixation: Gently fix the cells by adding cold 10-50% (w/v) trichloroacetic acid (TCA) and

incubate at 4°C for 1 hour.

Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% (w/v) SRB

solution in 1% acetic acid for 30 minutes at room temperature.

Washing: Remove the unbound dye by washing with 1% acetic acid.

Solubilization: Air dry the plates and solubilize the protein-bound dye with 10 mM Tris base

solution.

Absorbance Measurement: Measure the absorbance at 510-565 nm using a microplate

reader.

Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated control

cells and determine the GI50 value.

MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an

indicator of cell viability.

Cell Plating: Seed cells in a 96-well plate and allow them to adhere and grow for 24 hours.

Drug Treatment: Expose the cells to various concentrations of the drug for the desired time

period (e.g., 24-72 hours).

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with

active mitochondria will reduce the yellow MTT to purple formazan crystals.

Formazan Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol) to dissolve

the formazan crystals.

Absorbance Measurement: Measure the absorbance of the resulting colored solution at a

wavelength of 570 nm.
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Data Analysis: Determine the percentage of cell viability by comparing the absorbance of

treated cells to that of untreated control cells and calculate the GI50 value.

Visualizing the Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the distinct cellular pathways targeted by DS18561882 and

traditional antifolates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607206?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

